Pyr-phe-phe-gly-leu-met-NH2

Neurokinin receptor pharmacology Tachykinin signaling Functional agonist assay

Pyr-phe-phe-gly-leu-met-NH2 is the definitive reference standard for Substance P C-terminal SAR studies, featuring an N-terminal pyroglutamate residue that confers superior metabolic stability over unblocked linear fragments. As a balanced dual agonist with defined potency (EC50 2.20 nM at NK1; 5 nM at NK3) in guinea pig ileum assays, it enables reliable receptor subtype discrimination and serves as the essential unmodified parent peptide for benchmarking novel stability-enhanced analogs.

Molecular Formula C36H49N7O7S
Molecular Weight 723.9 g/mol
Cat. No. B12317463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-phe-phe-gly-leu-met-NH2
Molecular FormulaC36H49N7O7S
Molecular Weight723.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)
InChIKeyCTTLAZLIKHEYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyr-phe-phe-gly-leu-met-NH2 ([pGlu6]Substance P 6-11): C-Terminal Hexapeptide NK1/NK3 Agonist for Tachykinin Research


Pyr-phe-phe-gly-leu-met-NH2 (CAS 61123-13-5), also designated [pGlu6]Substance P (6-11), is a synthetic C-terminal hexapeptide analog of the endogenous neuropeptide Substance P, belonging to the tachykinin family . The compound features an N-terminal pyroglutamate (pGlu) residue that confers enhanced metabolic stability relative to unblocked linear peptide fragments [1]. It functions as a dual agonist at neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors, with demonstrated biological activity including increased blood pressure upon intracerebroventricular administration in rats and stimulation of inositol phospholipid hydrolysis in peripheral tissues [2].

Why Pyr-phe-phe-gly-leu-met-NH2 Cannot Be Simply Substituted with Other Tachykinin Peptides


Generic substitution among Substance P C-terminal fragments and analogs is not scientifically valid due to marked divergence in receptor subtype selectivity, functional potency, and metabolic stability. Tachykinin peptides share the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 but exhibit distinct pharmacological profiles depending on N-terminal modifications and specific residue substitutions [1]. For instance, the presence of the N-terminal pyroglutamate residue in Pyr-phe-phe-gly-leu-met-NH2 confers differential metabolic stability compared to unblocked linear fragments, while single amino acid substitutions (e.g., Pro9 substitution producing septide) fundamentally alter receptor subtype selectivity and potency by orders of magnitude [2][3]. The quantitative evidence presented in Section 3 demonstrates that closely related analogs exhibit divergent NK1 versus NK3 receptor activation profiles, species-specific pharmacological responses, and variable stability to proteolytic degradation—parameters that critically influence experimental reproducibility and data interpretation.

Quantitative Differentiation of Pyr-phe-phe-gly-leu-met-NH2: Receptor Affinity, Potency, and Stability Metrics


NK1 and NK3 Receptor Functional Potency in Guinea Pig Ileum Assay

Pyr-phe-phe-gly-leu-met-NH2 ([pGlu6]SP6-11) demonstrates functional agonist activity at both NK1 and NK3 receptors in the guinea pig ileum contraction assay, with quantitative EC50 values established against receptor-specific antagonists [1]. The compound's dual receptor engagement profile contrasts with more selective analogs such as [pGlu6,Pro9]SP6-11 (septide), which shows marked selectivity for the NK1 receptor subtype but exhibits 325-fold lower potency at the neuronal tachykinin receptor compared to [pGlu6]SP6-11 in the same assay system [2]. This quantitative divergence underscores that receptor subtype selectivity cannot be assumed across structurally similar hexapeptides.

Neurokinin receptor pharmacology Tachykinin signaling Functional agonist assay

Functional Potency Relative to Retro-Inverso and N-Methylated Analogs

Systematic modification of Pyr-phe-phe-gly-leu-met-NH2 reveals quantifiable differences in functional potency among structurally related analogs. The parent hexapeptide serves as the reference agonist (100% relative potency) in guinea pig ileum spasmogenic assays. A partially modified retro-inverso analog, pGlu-Phe-gPhe-mGly-Leu-Met-NH2 (III), retains only 22% of the potency of the parent compound [1]. Conversely, N-methylation at specific positions can preserve substantial activity: the analog [pGlu6, N-Me Phe7, N-Me Gly9]SP6-11 maintains 65% relative potency compared to the parent peptide in the same spasmogenic assay [2]. These data establish Pyr-phe-phe-gly-leu-met-NH2 as the reference standard for evaluating potency retention in structurally modified analogs.

Peptidomimetic design Protease-resistant analogs Structure-activity relationship

Comparative Stability to Proteolytic Degradation in Neural Tissue

Metabolic stability studies comparing Pyr-phe-phe-gly-leu-met-NH2 ([pGlu6]SP6-11) with N-methylated analogs reveal quantifiable differences in proteolytic degradation rates in hypothalamic tissue. The parent hexapeptide exhibits baseline stability, while the N-methylated analog [pGlu6, N-Me Phe7, N-Me Gly9]SP6-11 (III) demonstrates enhanced stability in the hypothalamus despite retaining 65% relative spasmogenic potency [1]. Additionally, [pGlu6]SP6-11 serves as the starting scaffold for systematic stability-enhancement modifications, including retro-inverso bond reversal strategies aimed at conferring metabolic resistance while preserving biological activity [2].

Peptide metabolic stability Neuropeptide degradation Protease susceptibility

Species-Specific Pharmacological Response: Mouse versus Rat Analgesia

Comparative in vivo studies reveal that Pyr-phe-phe-gly-leu-met-NH2 ([pGlu6]SP6-11) exhibits species-dependent analgesic activity that differs markedly from full-length Substance P. While Substance P produces marked analgesic activity in rats after intraventricular administration and in mice after intraperitoneal injection, the hexapeptide [pGlu6]SP6-11 demonstrates analgesic activity in mice but is inactive in rats [1]. This species-specific pharmacological profile is a quantifiable differentiation parameter that must be considered when selecting between Substance P fragments and analogs for in vivo studies across different rodent models.

Species-specific pharmacology Analgesic activity In vivo neuropeptide function

Relative Potency in Sialogogic Activity: Ranking Among Position-6 Substituted Analogs

A systematic rank-order analysis of sialogogic effects on rat submandibular gland establishes the relative potency of Pyr-phe-phe-gly-leu-met-NH2 ([pGlu6]SP6-11) among a series of position-6 substituted hexapeptide analogs. The potency ranking is: Substance P > [pGlu6]SP6-11 >> [Dab6]SP6-11 > [Orn6]SP6-11 > [Gln6]SP6-11 > [Lys6]SP6-11 >> [Ala6]SP6-11 [1]. The pGlu6 substitution confers the highest potency among all tested position-6 variants, with a substantial potency gap between [pGlu6]SP6-11 and the next most active analog [Dab6]SP6-11.

Salivary secretion Submandibular gland pharmacology Structure-activity ranking

Commercial Availability and Quality Specifications: HPLC Purity ≥95%

Pyr-phe-phe-gly-leu-met-NH2 ([pGlu6]Substance P Fragment 6-11) is commercially available with defined purity specifications of ≥95% by HPLC, with recommended storage at −20°C . Alternative vendors offer the compound with purity specifications of HPLC≥98% . This compound is not classified as dangerous according to Directive 67/548/EEC . The pyroglutamate-blocked N-terminus contributes to peptide stability during storage and handling, supporting reproducible experimental outcomes across independent research groups.

Peptide procurement Analytical specifications Quality control standards

Optimal Research Applications for Pyr-phe-phe-gly-leu-met-NH2 Based on Quantified Performance Metrics


Dual NK1/NK3 Receptor Activation in Guinea Pig Ileum Functional Assays

Pyr-phe-phe-gly-leu-met-NH2 is optimally deployed in guinea pig ileum contraction assays requiring robust dual agonism at both NK1 (EC50 2.20 nM) and NK3 (EC50 5 nM) receptors [1]. This compound serves as a reference agonist for distinguishing between receptor subtypes when used in conjunction with selective antagonists, enabling discrimination of NK1-mediated versus NK3-mediated smooth muscle responses. Unlike the Pro9-substituted analog septide, which exhibits 325-fold lower potency at neuronal tachykinin receptors [2], Pyr-phe-phe-gly-leu-met-NH2 provides balanced dual-receptor activation essential for characterizing mixed-receptor pharmacology.

Reference Standard for Structure-Activity Relationship Studies of C-Terminal Substance P Analogs

As the parent hexapeptide from which numerous stabilized and receptor-selective analogs are derived, Pyr-phe-phe-gly-leu-met-NH2 serves as the essential reference standard for potency benchmarking in SAR studies. With defined 100% relative spasmogenic potency in guinea pig ileum assays, it enables quantitative comparison of novel analogs—retro-inverso modifications reduce potency to 22%, while selective N-methylation retains 65% of parent activity [1][2]. This compound provides the baseline activity profile against which all structural modifications are evaluated.

Mouse-Specific Analgesic and Locomotor Behavioral Studies

For behavioral pharmacology studies in mouse models, Pyr-phe-phe-gly-leu-met-NH2 offers species-appropriate activity characterized by analgesic effects and inhibition of locomotor activity following intraperitoneal administration [1]. The compound's documented species specificity—active in mice but inactive in rats for analgesic endpoints—makes it particularly suitable for murine behavioral paradigms while contraindicating its use in rat analgesic studies. Both Pyr-phe-phe-gly-leu-met-NH2 and related hexapeptide SP(5-11) demonstrate moderate binding activity to opiate receptors in rat striatum [2], supporting applications in pain modulation research in appropriate species.

Proteolytic Stability Baseline for Metabolic Degradation Studies

Pyr-phe-phe-gly-leu-met-NH2 provides the physiologically relevant baseline stability profile for studies examining neuropeptide metabolic degradation in neural tissues. Its native proteolytic susceptibility in hypothalamic preparations enables direct comparison with stability-enhanced analogs such as N-methylated or retro-inverso modified derivatives [1][2]. For researchers investigating endogenous neuropeptide turnover mechanisms or evaluating the efficacy of stability-enhancing chemical modifications, this parent hexapeptide supplies the essential unmodified reference condition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyr-phe-phe-gly-leu-met-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.